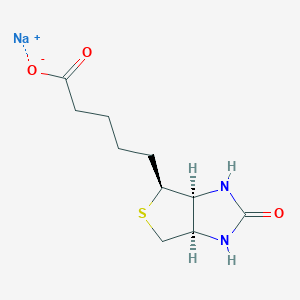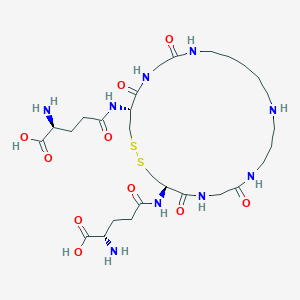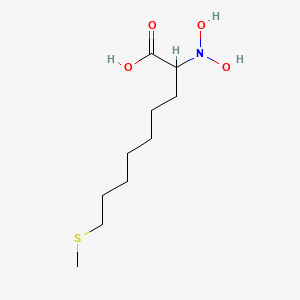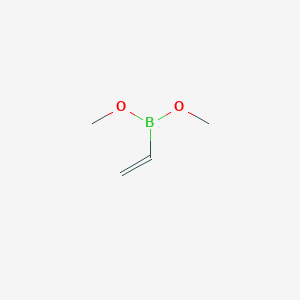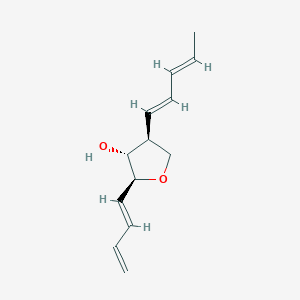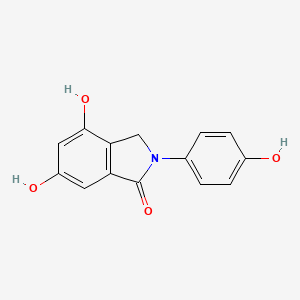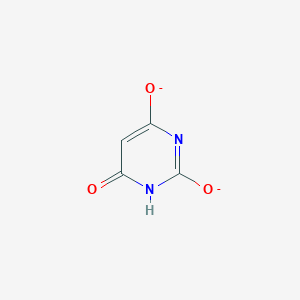
Barbiturate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbiturate(2-) is dianion of barbituric acid arising from deprotonation at the N-1 and C-5 positions. It is a conjugate base of a barbituric acid.
Wissenschaftliche Forschungsanwendungen
Neurosurgical Applications
Barbiturates are utilized during various neurosurgical procedures for their neuroprotective properties. They help manage focal cerebral ischemia and treat intractable intracranial hypertension. Specific procedures include carotid surgery, arteriovenous malformation surgery, cerebral aneurysm surgery, and surgeries following significant bleeding due to arteriovenous malformations or subarachnoid hemorrhage. Commonly used barbiturates for these purposes are thiopental and pentobarbital, though methohexital and phenobarbital are also employed. The dose varies depending on the drug and the desired effect (Ellens, Figueroa, & Clark, 2015).
Mechanisms of Action in the Central Nervous System
Barbiturates, notably phenobarbital, modulate the action of γ-aminobutyric acid (GABA) on GABAA receptors, prolonging and potentiating its effect. At higher concentrations, they directly activate these receptors. Their impact on the central nervous system, including sedation and anesthetic properties, is primarily through their action on GABAA receptors. However, they also inhibit AMPA/kainate receptors and affect glutamate release through their influence on P/Q‐type high‐voltage activated calcium channels (Löscher & Rogawski, 2012).
Cellular and Molecular Interactions
Barbiturates can significantly affect cellular functions, such as inducing mitochondrial depolarization and potentiating excitotoxic neuronal death. They inhibit mitochondrial respiration, which can amplify NMDA receptor-mediated neurotoxicity. This effect is crucial in both the experimental and clinical application of these drugs. The cellular mechanisms involve impacting mitochondrial potential, modulating free calcium concentrations, and impacting NMDA-induced current flux at higher concentrations (Anderson et al., 2002).
Inhibitory Interactions and Competitive Inhibition
Research has explored potential competitive inhibitors of barbiturates, such as Tolazamide and 5-methyltetrahydrofolate, by employing in-silico molecular docking. These studies aim to understand and potentially mitigate the adverse effects associated with barbiturate use. The results offer insights into potential clinical validation and application to manage barbiturate toxicity (Sharp, 2020).
Eigenschaften
Produktname |
Barbiturate(2-) |
|---|---|
Molekularformel |
C4H2N2O3-2 |
Molekulargewicht |
126.07 g/mol |
IUPAC-Name |
6-oxo-1H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2 |
InChI-Schlüssel |
GWEJPUMJAQFCBN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(N=C(NC1=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



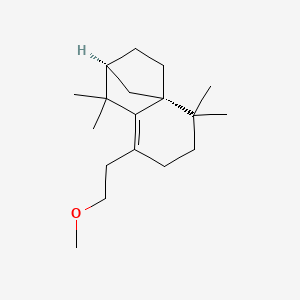
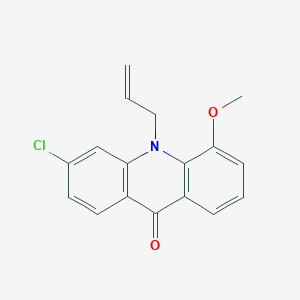
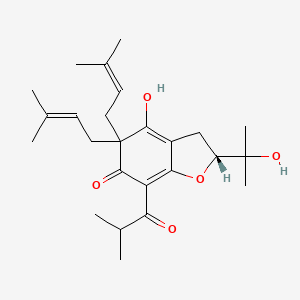
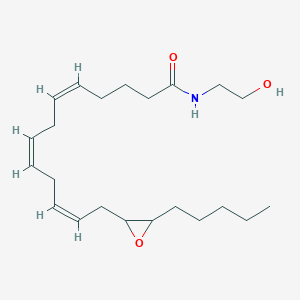
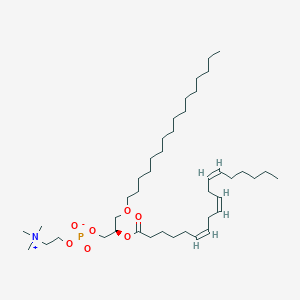
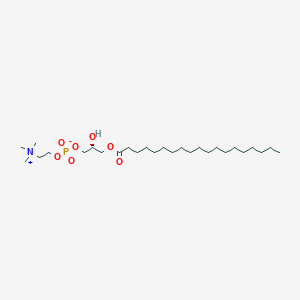
![N-(4-cyclohexylbutyl)-2-[(1R,2S,3R,4S)-3-[[2-[2-(ethylamino)-2-oxoethoxy]-5-fluorophenyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B1264962.png)
